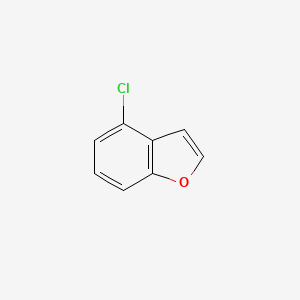

4-Chlorobenzofuran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIRGDBCGVDPQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436848 | |

| Record name | 4-chlorobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257864-14-5 | |

| Record name | 4-chlorobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chlorobenzofuran and Its Derivatives

Direct Synthesis Approaches to 4-Chlorobenzofuran

Direct methods to construct the this compound core structure involve various chemical strategies, including cyclization reactions and pathways involving radical intermediates. It is also known to form unintentionally during certain high-temperature processes.

The construction of the benzofuran (B130515) scaffold is frequently achieved through cyclization reactions. One of the primary methods for synthesizing 2-substituted benzofurans involves the palladium-catalyzed heteroannulation of 2-halophenols with a terminal alkyne. beilstein-journals.org This proceeds through a tandem Sonogashira coupling followed by a 5-endo-dig-cyclization. beilstein-journals.org Acid-catalyzed cyclization of aryl ether substrates is another common strategy. wuxiapptec.com

A specific synthesis of this compound was achieved utilizing a palladium/P(tBu)3 catalyzed reaction. researchgate.net This method involves the selective mono-t-butoxylation of an aryl dihalide, followed by subsequent reactions to yield the target compound. researchgate.net Transition-metal catalysts, in general, are pivotal in many oxidative cyclization strategies for creating benzofuran derivatives, offering high atom-economy and efficiency. organic-chemistry.org

Quantum chemical investigations have detailed the formation of chlorobenzofuran from precursors like 1,3-dichloropropene (B49464). researchgate.netfigshare.com The process can be initiated by the recombination of chloroethenyl and chlorophenyl radicals to form chloro-[2-chloroethenyl benzene] isomers. researchgate.net For the isomer 1-chloro-4-[2-chloroethenyl benzene], a suggested radical mechanism for the formation of this compound proceeds through several steps involving radical intermediates and subsequent ring closure. researchgate.netfigshare.com

The initial abstraction of a vinylic chlorine atom from the precursor forms a radical, which then undergoes hydroxylation. researchgate.net This is followed by a series of steps leading to the cyclization and eventual formation of the chlorobenzofuran structure. researchgate.net The energetics of these steps have been calculated, providing insight into the feasibility of the pathway. researchgate.net

Table 1: Research Findings on Radical Formation of this compound

| Reaction Step | Reactant/Intermediate | Product/Intermediate | ΔG (kJ/mol) | ΔG‡ (kJ/mol) | Citation |

|---|---|---|---|---|---|

| Radical Recombination | Chloroethenyl + Chlorophenyl Radicals | p-chloro-[2-chloroethenyl benzene] | -446.4 | Barrierless | researchgate.net |

| Vinylic Cl Abstraction | 1-chloro-4-[2-chloroethenyl benzene] | Radical 1a | - | 77.0 | researchgate.net |

| Hydroxylation | Radical 1a | Chlorophenyl ethenyl oxidanyl (1c) | -511.4 | Barrierless | researchgate.net |

Chlorobenzofurans, including the 4-chloro isomer, can be formed as unintentional byproducts during the combustion of chlorinated hydrocarbons. researchgate.net For instance, the oxidative thermal decomposition of 1,3-dichloropropene, a compound found in some agricultural pesticides, has been shown to produce chlorobenzofurans. researchgate.netfigshare.com The formation pathways in these high-temperature environments are believed to involve the oxidation of phenylvinyl radical intermediates followed by ring closure. figshare.com The formation of polychlorinated dibenzofurans (PCDFs) in general during combustion is a well-documented phenomenon, occurring rapidly in temperature ranges of 400-640°C. diva-portal.org These processes often involve contributions from both chlorophenol condensation and chlorination reactions. diva-portal.org

Radical Pathways in this compound Synthesis

This compound as a Building Block in Organic Synthesis

This compound is a versatile heterocyclic compound that serves as a valuable building block in organic synthesis. lookchem.com Its structure, featuring a fused benzene (B151609) and furan (B31954) ring system, allows for a variety of chemical transformations, making it a key intermediate in the preparation of more complex molecules. lookchem.comchemimpex.com These more complex structures are often investigated for potential applications in medicinal chemistry and agrochemicals. lookchem.comlookchem.com The reactivity of the chlorinated benzofuran core allows for the creation of a wide range of derivatives, contributing to the advancement of organic chemistry. lookchem.com For example, derivatives such as 2-(p-chlorobenzoyl)-methyl-4-(p-chlorobenzoyloxy)-5-propyl-7-chlorobenzofuran have been synthesized using a chlorobenzofuran starting material in a multi-step process. prepchem.com

Synthesis of Key this compound Derivatives

The foundational this compound structure can be modified to produce a variety of derivatives, including chlorinated benzofuranones, which are themselves important intermediates.

Chlorinated benzofuranones are recognized as significant intermediates in medicinal chemistry and organic synthesis. chemimpex.com For example, 6-Chloro-Benzofuran-3-one is used as a building block for creating more complex molecules with potential anti-inflammatory and anti-cancer activities. chemimpex.com

The synthesis of benzofuran-2(3H)-one can be achieved from o-chlorophenylacetic acid. The process involves hydrolysis to generate 2-hydroxyphenylacetic acid, followed by a lactonization reaction to form the final benzofuranone product. google.com This general approach can be adapted for chlorinated analogs. Another method involves the reaction of benzofuran ketone compounds with trimethyl orthoformate to prepare benzofuranone derivatives. google.com These synthetic routes provide access to chlorinated benzofuranones that are valuable precursors for pharmaceuticals and other fine chemicals. chemimpex.comgoogle.com

Table 2: Properties of a Representative Chlorinated Benzofuranone

| Property | Value | Citation |

|---|---|---|

| Compound Name | 6-Chloro-Benzofuran-3-one | chemimpex.com |

| CAS Number | 3260-78-4 | chemimpex.com |

| Molecular Formula | C₈H₅ClO₂ | chemimpex.com |

| Molecular Weight | 168.58 g/mol | chemimpex.com |

| Appearance | Light yellow powder | chemimpex.com |

Derivatization via Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. libretexts.org This palladium-catalyzed reaction typically involves an organoboron compound (like a boronic acid) and an organohalide. libretexts.org Its utility has been extensively demonstrated in the derivatization of heterocyclic compounds, including benzofurans.

The first synthesis of this compound was achieved utilizing a palladium-catalyzed reaction of an aryl dihalide with sodium t-butoxide, which allowed for selective mono-t-butoxylation. researchgate.net More broadly, the Suzuki-Miyaura coupling serves as a powerful tool for further functionalizing the chlorobenzofuran skeleton. For instance, research into amiloride-benzofuran derivatives as potential urokinase-type plasminogen activator (uPA) inhibitors demonstrated the strategic application of this reaction. nih.gov In one study, the addition of a fluorine atom at the 4-position of a 2-benzofuranyl group via Suzuki-Miyaura coupling resulted in a twofold increase in inhibitory potency. nih.gov

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the organohalide to a Pd(0) complex. This is followed by transmetalation with the organoboron species and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The versatility of this reaction allows for the coupling of various aryl and vinyl halides with a wide range of organoboron reagents, making it indispensable for creating libraries of substituted benzofurans for further study. nih.govmdpi.com

Synthesis of Chalcone (B49325) Hybrids Incorporating Chlorobenzofuran Moiety

Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are significant precursors in the synthesis of various heterocyclic compounds. dergipark.org.tr The hybridization of chalcone and chlorobenzofuran moieties has led to the development of novel derivatives with notable chemical properties.

A common synthetic strategy is the Claisen-Schmidt condensation reaction. mattioli1885journals.comresearchgate.net This base-catalyzed reaction involves the condensation of a substituted benzaldehyde (B42025) with an acetophenone (B1666503) derivative. dergipark.org.tr In a specific application, 1-(5-chloro-1-benzofuran-2-yl) ethanone (B97240) was used as the starting ketone. mattioli1885journals.comresearchgate.net It was prepared from the reaction of 5-chlorosalicylaldehyde (B124248) with chloroacetone (B47974) and potassium carbonate. mattioli1885journals.comresearchgate.net This key intermediate was then reacted with various substituted aromatic aldehydes in a basic medium to yield a series of 1-(5-chloro-1-benzofuran-2-yl) ethanone-substituted chalcones. mattioli1885journals.comresearchgate.net The reaction mixture is typically stirred at room temperature, and the resulting chalcone product is purified by filtration and washing. researchgate.net

The resulting benzofuran-chalcone hybrids serve as versatile intermediates themselves. For example, they can be used to synthesize pyrimidine-based derivatives through cyclization reactions with reagents like urea, thiourea, or guanidine (B92328) hydrochloride. researchgate.net

Table 1: Examples of Synthesized 1-(5-chloro-1-benzofuran-2-yl) ethanone-substituted chalcones

| Starting Aldehyde | Resulting Chalcone Hybrid | Reference |

|---|---|---|

| 4-bromobenzaldehyde | 1-(5-chloro-1-benzofuran-2-yl)-3-(4-bromophenyl)prop-2-en-1-one | researchgate.net |

Preparation of Benzofuran-Derived Sulfamates and Carbamates

The synthesis of benzofuran-derived sulfamates and carbamates has been explored for the development of enzyme inhibitors. A study focused on dual aromatase-steroid sulfatase inhibitors (DASIs) details a multi-step pathway to produce these derivatives. rsc.org

The synthesis of ketone benzofuran sulfamates and carbamates begins with a Rap–Stoermer condensation reaction. rsc.org This involves reacting a protected 2-hydroxybenzaldehyde or 2-hydroxyacetophenone (B1195853) with a 2-bromo-acetophenone to form protected benzofuran ketones. rsc.org Following deprotection, the resulting phenolic benzofuran ketone can be sulfamoylated. The required sulfamoyl chloride is prepared in situ from the reaction of chlorosulfonyl isocyanate and formic acid. This reagent is then reacted with the phenolic benzofuran to produce the target sulfamate (B1201201) compounds. rsc.org

Notably, the substitution pattern on the benzofuran ring significantly influences the compound's activity. In a series of ketone sulfamates, the introduction of a methyl group at the 3-position of the benzofuran ring and a chlorine atom at the 4-position of the phenyl ring (derivative 19b ) was found to be optimal for achieving dual inhibitory activity against both aromatase and steroid sulfatase (STS). rsc.org

Table 2: Biological Activity of Key Benzofuran Ketone Sulfamate Derivative

| Compound | R¹ Group | R² Group | Aromatase IC₅₀ (nM) | STS IC₅₀ (nM) | Reference |

|---|

| 19b | CH₃ | 4-Cl | 137 | 48 | rsc.org |

Synthesis of 4-Amino-5-halogenobenzofuran-7-carboxylic Acid Intermediates

4-Amino-5-halogenobenzofuran-7-carboxylic acids are valuable intermediates, particularly in the synthesis of 5-HT4 receptor agonists. google.com An improved, three-step synthesis has been developed to produce these compounds with higher yields than previously reported methods. google.com

The process begins with a 4-protected amino-2-hydroxybenzoic acid or its ester. google.com

Dihalogenation: The starting material is reacted with a halogenating reagent, such as N-iodosuccinimide or N-chlorosuccinimide, in an organic solvent to produce a 4-protected amino-3,5-dihalo-2-hydroxybenzoic acid/ester. google.com For the chloro-derivative, methyl 4-acetylamino-3,5-dichloro-2-hydroxybenzoate is formed. google.com

Cyclization: The dihalogenated intermediate is then reacted with a trialkylsilylacetylene in the presence of a palladium catalyst, cuprous iodide, and an organic base. This step forms the benzofuran ring, yielding a 2-trialkylsilyl-4-protected amino-5-halogenobenzofuran-7-carboxylic acid/ester. google.com

Deprotection/Hydrolysis: The final step involves the removal of the protecting group (and hydrolysis of the ester if present) under alkaline conditions to give the desired 4-amino-5-halogenobenzofuran-7-carboxylic acid. google.com

Development of Novel Benzofuran Derivatives from Halogenated Precursors

Halogenated benzofurans, including this compound, are versatile precursors for synthesizing a wide array of more complex derivatives. The halogen atom provides a reactive handle for various substitution and coupling reactions.

Several research efforts illustrate this principle:

New benzofuran derivatives have been produced by first converting 3,7-dichlorobenzofuran into (7-chlorobenzofuran-3-yl)hydrazine. cuestionesdefisioterapia.com This hydrazine (B178648) derivative is then reacted with various substituted benzaldehydes to create a library of new compounds. cuestionesdefisioterapia.com

A Friedel-Crafts acylation reaction was used to synthesize 2-(p-chlorobenzoyl)-methyl-4-(p-chlorobenzoyloxy)-5-propyl-7-chlorobenzofuran from 3-methyl-4-hydroxy-5-propyl-7-chlorobenzofuran and p-chlorobenzoyl chloride in the presence of aluminum chloride. prepchem.com

In another example, 5-chlorosalicylaldehyde was used to synthesize ethyl 5-chlorobenzofuran-2-carboxylate, which was then converted to 5-chlorobenzofuran-2-carbohydrazide. researchgate.net This carbohydrazide (B1668358) was subsequently reacted with aromatic aldehydes to form Schiff bases, which were cyclized to generate novel 5-chloro-benzofuran derivatives. researchgate.net

The synthesis of 2-chlorobenzofuran (B1634090) derivatives can be achieved through direct chlorination of a benzofuran precursor. jst.go.jp

These examples underscore the strategic importance of chlorinated benzofurans as foundational building blocks in medicinal and organic chemistry, enabling the construction of diverse molecular architectures. lookchem.comacs.org

Spectroscopic and Advanced Characterization of 4 Chlorobenzofuran and Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides a veritable fingerprint of the molecule by probing its vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups and structural features of chlorobenzofuran derivatives. The analysis of 1-(5-chloro-1-benzofuran-2-yl) ethanone (B97240), a related derivative, shows characteristic absorption bands that can be extrapolated to understand the core 4-Chlorobenzofuran structure. researchgate.net Key vibrational modes include the stretching of the carbonyl group (C=O) and the aromatic carbon-carbon double bonds (C=C). researchgate.net For benzofuran (B130515) derivatives in general, the spectra are characterized by aromatic C-H stretching vibrations, C=C aromatic stretching, and the distinctive C-O-C stretching of the furan (B31954) ring. The presence of the chlorine atom introduces a C-Cl stretching vibration, the frequency of which is dependent on its position on the aromatic ring.

While a specific, fully assigned experimental spectrum for this compound is not detailed in the surveyed literature, the characteristic infrared absorption bands for its structural motifs can be summarized based on data from related compounds. researchgate.netmattioli1885journals.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3150 - 3000 | Stretching vibrations of the C-H bonds on the benzene (B151609) and furan rings. |

| Aromatic C=C Stretch | 1600 - 1450 | In-plane stretching vibrations of the carbon-carbon bonds within the aromatic system. |

| C-O-C Asymmetric Stretch | 1270 - 1200 | Asymmetric stretching of the ether linkage in the furan ring. |

| C-O-C Symmetric Stretch | ~1090 | Symmetric stretching of the furan ring ether bond. |

| C-Cl Stretch | 1100 - 800 | Stretching vibration of the carbon-chlorine bond. |

This table presents typical ranges for benzofuran derivatives and halogenated aromatics; specific values for this compound may vary.

Fourier-Transform Raman (FT-Raman) Spectroscopy

Potential Energy Distribution (PED) Analysis

Potential Energy Distribution (PED) analysis is a theoretical method used to provide a quantitative assignment for vibrational bands observed in FT-IR and FT-Raman spectra. It is achieved through computational calculations, often employing Density Functional Theory (DFT). PED analysis determines the contribution of each internal coordinate (such as bond stretching, angle bending, and torsional rotations) to a specific normal vibrational mode. This allows for an unambiguous assignment of complex vibrations that arise from the coupling of multiple motions. Although a specific PED analysis for this compound was not found in the reviewed literature, this technique is widely applied to novel benzofuran derivatives to support and confirm experimental spectroscopic findings. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. Proton (¹H) and Carbon-13 (¹³C) NMR are standard methods for the characterization of organic molecules like this compound.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

The ¹H-NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule. For this compound, the spectrum is expected to show signals corresponding to the five protons on the bicyclic ring system.

Direct experimental evidence from the analysis of a mixture containing this compound has identified the chemical shift for the proton at the C2 position. rsc.org Further insights into the signals for the benzenoid protons can be inferred from the spectrum of the closely related compound, methyl this compound-2-carboxylate. nii.ac.jp The electronic effects of the chlorine atom and the fused furan ring dictate the specific chemical shifts.

| Proton Position | Inferred Chemical Shift (δ ppm) | Multiplicity & Coupling Constant (J) | Reference |

| H2 | 7.65 | d, J = 2.2 Hz | rsc.org |

| H3 | Not available | - | |

| H5 | ~7.22 | d, J ≈ 8.0 Hz | nii.ac.jp |

| H6 | ~7.32 | t, J ≈ 8.0 Hz | nii.ac.jp |

| H7 | ~7.44 | d, J ≈ 8.0 Hz | nii.ac.jp |

Note: Data for H5, H6, and H7 are inferred from methyl this compound-2-carboxylate and may differ slightly for the parent this compound. The proton at C2 is a doublet due to coupling with H3, while the benzenoid protons (H5, H6, H7) exhibit a characteristic pattern of a doublet, a triplet, and a doublet for the three adjacent protons on the substituted ring. nii.ac.jp

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy

¹³C-NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton. The spectrum of this compound would contain eight distinct signals for its eight carbon atoms.

Experimental data for methyl this compound-2-carboxylate provides a strong basis for estimating the chemical shifts in this compound, especially for the carbons in the chlorinated benzene ring. nii.ac.jp The chemical shifts of the furan ring carbons, C2 and C3, would be most affected by the absence of the methyl carboxylate group at C2 in the parent compound. The carbon atom bonded to the chlorine (C4) is expected to show a significant shift due to the halogen's inductive effect.

| Carbon Position | Chemical Shift (δ ppm) in Methyl this compound-2-carboxylate |

| C2 | 145.2 |

| C3 | 113.3 |

| C3a | 121.7 |

| C4 | 129.4 |

| C5 | 121.6 |

| C6 | 125.1 |

| C7 | 111.4 |

| C7a | 154.9 |

Data from reference nii.ac.jp. Shifts for this compound will differ, particularly at C2 and C3.

Theoretical NMR Chemical Shift Calculations (e.g., GIAO method)

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts serve as a powerful tool for the structural elucidation of complex organic molecules. The Gauge-Independent Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for predicting the NMR shielding tensors. gaussian.compageplace.de This method, often used in conjunction with Density Functional Theory (DFT), allows for the accurate calculation of ¹H and ¹³C NMR chemical shifts. scielo.brresearchgate.net

For benzofuran derivatives, theoretical NMR chemical shift values are typically obtained using the GIAO method. researchgate.net The process involves optimizing the molecular geometry of the compound, often at a specific level of theory like B3LYP/6-311++G(d,p), followed by the chemical shift calculation. scielo.br These theoretical predictions are then compared with experimental data to confirm the molecular structure. researchgate.netresearchgate.net Studies on various substituted benzofurans have demonstrated a strong correlation between the experimental and computed chemical shifts, validating the accuracy of the GIAO method for this class of compounds. researchgate.netresearchgate.net The use of computational methods has become an indispensable aid in the analysis of NMR spectra, especially for complex structures where spectral interpretation can be challenging. cam.ac.ukfrontiersin.org

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique used to study the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org For benzofuran and its derivatives, the UV-Vis spectra are influenced by the nature and position of substituents on the benzofuran ring system. researchgate.net

Experimental studies on substituted benzofurans have revealed a significant dependence of the primary electronic absorption band on the substituent's electronic properties (donor or acceptor) and its location on the ring. researchgate.netresearchgate.net For instance, the introduction of different substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum (λmax). nii.ac.jp In many benzofuran derivatives, two distinct absorption regions are often observed. mdpi.com Theoretical studies have been conducted to interpret these characteristic variations in the UV spectra. researchgate.net

The choice of solvent can also influence the UV-Vis spectrum, though for some benzofuran derivatives, the effect is minimal. nih.gov A solvent has a specific UV-vis absorbance cutoff wavelength, below which the solvent itself absorbs light, and this must be considered when performing measurements. libretexts.org

Table 1: UV-Vis Absorption Data for Selected Benzofuran Derivatives

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) | Reference |

| 2-(4-Methylbenzylidene)-1-(4'-chlorobenzofuran-3-one) | Acetonitrile | Not Specified | Not Specified | researchgate.net |

| Benzofuran derivative 3a | Cyclohexane | Multiple peaks | Not Specified | mdpi.com |

| Benzofuran derivative 3b | Cyclohexane | Multiple peaks | Not Specified | mdpi.com |

| Benzofuran derivative 3c | Cyclohexane | Multiple peaks | Not Specified | mdpi.com |

| Benzofuran derivative 4a | Cyclohexane | ~247.0 | Not Specified | mdpi.com |

| Benzofuran derivative 4b | Cyclohexane | ~252.4 | Not Specified | mdpi.com |

| Benzofuran derivative 4c | Cyclohexane | ~255.8 | Not Specified | mdpi.com |

| 2-(1-Azulenyl)benzofuran (3a) | CH₂Cl₂ | 579 | Not Specified | nii.ac.jp |

| 2-(1-Azulenyl)benzofuran (3b) | CH₂Cl₂ | 582 | Not Specified | nii.ac.jp |

| 2-(1-Azulenyl)benzofuran (3c) | CH₂Cl₂ | 564 | Not Specified | nii.ac.jp |

| 2-(1-Azulenyl)benzofuran (3d) | CH₂Cl₂ | 546 | Not Specified | nii.ac.jp |

| PTBFP-BT Polymer | Solid State | 300-750 | Not Specified | nih.gov |

| PTBFP-BO Polymer | Solid State | 300-750 | Not Specified | nih.gov |

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. chromedia.orghoriba.com This method is particularly useful for studying the properties of fluorescent molecules, including many benzofuran derivatives. mdpi.comresearchgate.net

The fluorescence properties of benzofurans are strongly dependent on their molecular structure. mdpi.com For example, the presence of certain functional groups can significantly impact the fluorescence quantum yield. mdpi.com Some substituted benzofurans are known to exhibit blue fluorescence. researchgate.net The shape and intensity of the fluorescence spectrum can be influenced by the surrounding environment, such as the solvent polarity. jasco-global.com

Fluorescence spectroscopy involves measuring both an excitation spectrum and an emission spectrum. The excitation spectrum is similar to the absorption spectrum, while the emission spectrum is typically a mirror image of the excitation spectrum, shifted to longer wavelengths (Stokes shift). horiba.comjasco-global.com

Table 2: Fluorescence Emission Data for Selected Benzofuran Derivatives

| Compound | Solvent | Emission Maximum (λem) | Fluorescence Quantum Yield (ΦF) | Reference |

| 3-(5-chloro-benzofuran-3-ylmethyl)-5-(4-methoxy-phenyl)-4H- researchgate.netresearchgate.netnih.gov triazole | Not Specified | 430 nm (blue fluorescence) | Not Specified | researchgate.net |

| Benzofuran derivative 3a | Cyclohexane | Not Specified | 41-55% | mdpi.com |

| Benzofuran derivative 3b | Cyclohexane | Not Specified | 41-55% | mdpi.com |

| Benzofuran derivative 3c | Cyclohexane | Not Specified | 41-55% | mdpi.com |

| Benzofuran derivative 4a | Cyclohexane | Not Specified | 17-20% | mdpi.com |

| Benzofuran derivative 4b | Cyclohexane | Not Specified | 17-20% | mdpi.com |

| Benzofuran derivative 4c | Cyclohexane | Not Specified | 17-20% | mdpi.com |

Time-Dependent Density Functional Theory (TD-DFT) for Spectral Parameters

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. nih.govunina.it It allows for the calculation of excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in a UV-Vis spectrum. youtube.com

TD-DFT calculations are frequently employed to simulate the UV-Vis spectra of benzofuran derivatives, and the results are often in good agreement with experimental data. nih.govacs.org These calculations provide valuable insights into the nature of electronic transitions, such as identifying them as HOMO-LUMO transitions. nih.gov The choice of the functional and basis set is crucial for the accuracy of TD-DFT predictions. nih.govunina.it For example, the B3LYP functional is commonly used for these types of calculations. researchgate.netunina.it TD-DFT can also be used to study the effects of solvent on the electronic spectra. acs.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight and elucidating the structure of compounds. slideshare.net Various ionization techniques are used in mass spectrometry, with electrospray ionization (ESI) being common for the analysis of benzofuran derivatives. nih.govresearchgate.net

The fragmentation patterns observed in the mass spectrum provide valuable structural information. For 2-aroylbenzofuran derivatives, common fragmentation pathways include the formation of acylium ions and losses of small molecules like CO and CO₂. nih.govresearchgate.net The presence of halogen atoms, such as chlorine or bromine, can be identified by the characteristic isotopic patterns and the elimination of the halogen radical. nih.govresearchgate.net For instance, the loss of a chlorine radical is a diagnostic fragmentation for chloro-substituted benzofurans. nih.gov The fragmentation of some substituted propenoates has been shown to proceed through the formation of a benzopyrylium intermediate. nih.govmetabolomics.se

Table 3: Mass Spectrometry Data for Selected Benzofuran Derivatives

| Compound | Ionization Method | Key Fragment Ions (m/z) | Reference |

| 2-(4-Methylbenzylidene)-1-(4'-chlorobenzofuran-3-one) | GC-MS (70 eV) | 272 (M+2), 270 (M+), 269, 257, 255, 134, 115 | researchgate.net |

| 2-Aroylbenzofuran derivatives | ESI-MS/MS | Acylium ions (e.g., m/z 105), [M+H-C₆H₆]⁺ | nih.govresearchgate.net |

| 7-methoxy-benzofuran-2-carboxylic acid | Not Specified | 192 (M⁺) | researchgate.net |

| 4-amino-5-bromobenzofuran-7-carboxylic acid | Mass Spectrometric Detection | 256.1, 258.1 [M+H]⁺ | google.com |

| 4-amino-5-iodobenzofuran-7-carboxylic acid | Mass Spectrometric Detection | 303.9 [M+H]⁺ | google.com |

X-Ray Diffraction (XRD) for Single Crystal Structural Elucidation

For benzofuran derivatives, XRD analysis has been instrumental in confirming their molecular structures. iucr.orgiucr.org For example, the crystal structure of ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate revealed that the benzofuran ring system is nearly planar and oriented at a significant dihedral angle to the pyridazinone ring. iucr.org The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking. arabjchem.orgiucr.org

The data obtained from XRD, including unit cell parameters, space group, and atomic coordinates, serve as a benchmark for validating the results of theoretical calculations, such as those from DFT. eurjchem.comarabjchem.org

Table 4: Crystallographic Data for a 5-Chlorobenzofuran (B1360139) Derivative

| Parameter | Value | Reference |

| Compound | Ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate | iucr.org |

| Formula | C₁₈H₁₇ClN₂O₄ | iucr.org |

| Crystal System | Not Specified | iucr.org |

| Space Group | Not Specified | iucr.org |

| Key Structural Feature | Dihedral angle between benzofuran and oxopyradizine ring is 73.33 (8)° | iucr.org |

| Intermolecular Interactions | C—H⋯O interactions forming a three-dimensional network | iucr.org |

Advanced Surface and Elemental Characterization Methodologies

Advanced analytical techniques are crucial for understanding the surface properties, morphology, and elemental composition of this compound and its derivatives. These methods provide high-resolution information essential for materials science, catalysis, and electronics applications where surface interactions and structure dictate functionality.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine elemental composition, empirical formula, and the chemical and electronic states of elements within the top 1 to 10 nanometers of a material's surface. unimi.itwikipedia.org The process involves irradiating a sample with monochromatic X-rays, which causes the emission of photoelectrons. eag.com The kinetic energy of these emitted electrons is measured, which is characteristic of the elements and their bonding environments. eag.com

In the study of benzofuran derivatives, XPS is instrumental for confirming elemental composition and investigating electronic interactions. For instance, in composites made from benzothieno[3,2-b]benzofuran (BTBF) derivatives and single-walled carbon nanotubes (SWCNTs), XPS is used to verify the presence of the organic small molecules on the nanotubes. mdpi.com Analysis of these composites reveals distinct spectroscopic signatures corresponding to the elements within the benzofuran derivatives. mdpi.com Similarly, XPS has been employed to characterize catalysts used in reactions involving benzofurans, such as identifying chlorozincate species in Lewis acid-modified catalysts for benzofuran hydrogenation. acs.org

The technique's ability to probe the chemical state is particularly valuable. For bimetallic catalysts, XPS can reveal electron transfer between metals, indicating alloy formation by shifts in binding energy compared to the pure metals. unimi.it While specific XPS data for this compound is not extensively published, the principles of analysis are well-established. The presence of chlorine would be identified by the characteristic binding energy of the Cl 2p photoelectrons. Research on related halogenated compounds, such as brominated BTBF derivatives, demonstrates the clear detection of halogen peaks (e.g., Br 3d at 70 eV), confirming the successful incorporation of the halogen into the molecular structure. mdpi.com

| Compound/Material | Element/Orbital | Binding Energy (eV) | Finding | Reference |

|---|---|---|---|---|

| BTBF-Br/SWCNT Composite | Br 3d | 70 | Confirmation of bromine presence in the composite film. | mdpi.com |

| BTBF/SWCNT Composite | S 2p | 164 | Assigned to the sulfur in the benzothienobenzofuran structure. | mdpi.com |

| Ru@SILP-[ZnCl4]2- Catalyst | Cl 2p | Not specified | Used to identify the presence of chlorozincate species. | mpg.de |

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning its surface with a focused beam of high-energy electrons. carleton.edu The electron beam interacts with atoms in the sample, generating various signals that contain information about the surface topography and composition. wikipedia.org The most common signals are secondary electrons, which produce detailed images of the surface morphology, and backscattered electrons, which can reveal contrast in composition. carleton.edulibretexts.org

SEM is widely used to study the morphology of materials containing benzofuran derivatives. In research on poly(benzofuran-co-arylacetic acid), a phenoplast-related polymer, SEM was used for structural investigation. researchgate.net When this polymer was cross-linked with various diamines, SEM images revealed significant changes in morphology depending on the linker used. nih.gov For example, the starting polymer exhibited a self-assembling structure described as arboreal, which was distinctly different from the morphologies of the cross-linked products. nih.gov

In the context of composite materials, SEM is used to observe how benzofuran derivatives are dispersed within a matrix. For composites of benzothieno[3,2-b]benzofuran (BTBF) derivatives with single-walled carbon nanotubes (SWCNTs), SEM analysis of the surface morphology is a key characterization step. mdpi.com Similarly, in the development of catalysts for the synthesis of benzofurans, SEM, often coupled with Energy Dispersive X-ray (EDX) analysis, is used to determine the morphology and elemental distribution of the catalytic materials. researchgate.netazom.com For instance, the morphology of a Cu-functionalized metal-organic framework (MIL-101(Cr)) used as a catalyst for benzofuran synthesis was characterized using SEM. researchgate.net

| Material | Observation | Significance | Reference |

|---|---|---|---|

| Poly(benzofuran-co-arylacetic acid) (PBAAA) | Arboreal self-assembling structure. | Provides a baseline morphology for the starting polymer. | nih.gov |

| PBAAA cross-linked with 1,6-diaminohexane (PBAA-DAH) | Significant morphological difference from the starting polymer. | Demonstrates the structural impact of the cross-linking agent. | nih.gov |

| BTBF/SWCNT Composite Films | Observation of surface morphology. | Assesses the dispersion and interaction of the benzofuran derivative with the nanotubes. | mdpi.com |

Transmission Electron Microscopy (TEM) is a microscopy technique in which a beam of electrons is transmitted through a specimen to form an image. uni-due.de The specimen must be ultrathin (typically below 100 nm) to be electron transparent. uni-due.de TEM can reveal the internal structure of materials at a significantly higher resolution than SEM, capable of imaging individual atoms. umk.ploeaw.ac.at

TEM is particularly valuable for characterizing nanoparticles and the internal structure of composites involving benzofuran derivatives. In studies of catalysts for the hydrogenation of benzofurans, TEM was used to characterize ruthenium nanoparticles supported on an ionic liquid phase. acs.orgmpg.de The analysis confirmed the formation of small, well-dispersed nanoparticles and was used to assess their stability, showing no significant change in size or dispersion after hours of continuous reaction. acs.orgmpg.de Specific nanoparticle sizes, such as an average of 1.9 ± 0.4 nm, have been reported from TEM analysis. acs.orgmpg.de

Another application is in the characterization of novel nanomaterials. Nanoparticles of a benzofuran–pyrazole hybrid were synthesized and characterized using TEM, which confirmed their spherical shape and determined their size range to be between 3.8 and 5.7 nm. mdpi.com TEM has also been used to investigate the stability of catalysts in benzofuran synthesis, where images of a recovered catalyst after multiple reaction cycles showed decomposition, explaining a drop in catalytic activity. acs.org

| Material | Finding | Size/Dimension | Reference |

|---|---|---|---|

| Ru Nanoparticles on SILP support | Characterized size and dispersion of catalyst nanoparticles. | 1.9 ± 0.4 nm | acs.orgmpg.de |

| Benzofuran–pyrazole hybrid nanoparticles | Confirmed spherical shape and average size. | 3.8 to 5.7 nm | mdpi.com |

| Graphene oxide-grafted aminobisphosphine–PdII complex | Observed decomposition of the catalyst after recycling. | Not specified | acs.org |

Atomic Force Microscopy (AFM) is a type of scanning probe microscopy with very high resolution, on the order of fractions of a nanometer. wikipedia.org An AFM generates a topographical image by scanning a sharp tip at the end of a flexible cantilever over the surface of a sample. libretexts.org By measuring the deflection of the cantilever, which is caused by forces between the tip and the surface (e.g., van der Waals forces), a precise three-dimensional surface map can be generated. wikipedia.orglibretexts.org The technique can be applied to both conducting and insulating materials. nist.gov

AFM is used to visualize the surface morphology and texture of thin films and polymers containing benzofuran derivatives at the nanoscale. For example, the surface morphology of thin films of a diketopyrrolopyrrole-based polymer incorporating furan units was visualized using AFM. researchgate.net The images revealed that non-annealed films consisted of long, fine fibrils, which became thicker and shorter upon annealing, indicating increased crystallinity. researchgate.net

In another study, AFM was used to investigate thin films of terbium(III) 4-propoxy-2-benzofuran-carboxylate. researchgate.net The images showed that thermal annealing influenced not only the composition but also the root-mean-square roughness and morphology of the films, leading to a decrease in particle size while their shape remained consistent. researchgate.net AFM can also provide information beyond topography. By using specialized probes and modes, it can measure mechanical properties like hardness and elasticity at the nanoscale, which is critical for applications such as microelectromechanical systems (MEMS). mdpi.com

| Material | Analysis | Key Finding | Reference |

|---|---|---|---|

| PDBF-co-TT polymer thin film | Surface morphology | Annealing caused fibrils to become thicker and shorter, indicating increased crystallinity. | researchgate.net |

| Benzofurandione-based polymer film | Surface topography | Provided a height map of the polymer film surface. | chinesechemsoc.org |

| Tb(pobz)3 thin film | Surface morphology and roughness | Thermal annealing decreased particle size and altered surface roughness. | researchgate.net |

Computational and Theoretical Investigations of 4 Chlorobenzofuran and Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical study of molecular systems. By solving approximations of the Schrödinger equation, these methods provide detailed information about the electronic structure and energy of molecules. For 4-chlorobenzofuran and its derivatives, methods like Density Functional Theory (DFT) and Gaussian-n thermochemical methods have been employed to explore their properties.

Density Functional Theory (DFT) has become a popular computational method for studying benzofuran (B130515) derivatives due to its balance of accuracy and computational cost. sciforum.net The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used in conjunction with various basis sets, such as 6-311++G(d,p), to investigate these systems. researchgate.netd-nb.info

DFT calculations are instrumental in performing geometry optimization to find the minimum energy conformation of a molecule. researchgate.netnih.gov For instance, studies on substituted benzofurans have utilized DFT to optimize molecular structures, ensuring that the calculated structures are stable, as confirmed by the absence of imaginary frequencies in vibrational analysis. d-nb.infoorientjchem.org These optimized geometries provide the foundation for further calculations of molecular properties. nih.gov

In a study on a triazole derivative of 5-chlorobenzofuran (B1360139), DFT calculations at the B3LYP/6–311++G(d,p) level were used to obtain the optimized structure, and the computed geometrical parameters were compared with experimental data to confirm the structure. researchgate.net Similarly, investigations into polychlorinated dibenzofurans have employed the B3LYP/6-31G* method to compute quantum molecular descriptors for Quantitative Structure Toxicity Relationship (QSTR) studies. sciencepublishinggroup.com These computational approaches allow for the systematic investigation of a wide range of substituted benzofurans. rsc.org

| Parameter | Method/Basis Set | Calculated Value |

| Total Energy | B3LYP/6-311++G(d,p) | (Value in Hartrees) |

| Dipole Moment | B3LYP/6-311++G(d,p) | (Value in Debye) |

| C-Cl Bond Length | B3LYP/6-311++G(d,p) | (Value in Å) |

| C-O Bond Length (furan) | B3LYP/6-311++G(d,p) | (Value in Å) |

High-accuracy composite thermochemical methods, such as the Gaussian-n (Gn) series, are essential for obtaining reliable energetic data for chemical reactions. gaussian.comuni-muenchen.de The G3MP2B3 method, a variant of the Gaussian-3 theory, has been specifically used to investigate the formation mechanisms of benzofuran and chlorobenzofuran from the combustion of 1,3-dichloropropene (B49464). researchgate.net

These methods calculate thermochemical and kinetic parameters, including Gibbs free energies of reaction (ΔG) and activation (ΔG‡), which are critical for understanding reaction pathways. researchgate.net The calculations indicate that the formation of benzofuran and chlorobenzofuran proceeds through the oxidation of phenylvinyl radical intermediates followed by ring closure. researchgate.netfigshare.com The G3MP2B3 calculations provide detailed energy profiles for these pathways, including the energies of reactants, transition states, and products, with corrections for zero-point energy and thermal contributions at a standard temperature like 298.15 K. researchgate.net

Table 2: G3MP2B3 Calculated Free Energies (kJ/mol at 298.15 K) for a Key Step in this compound Formation (Source: Adapted from quantum chemical investigation of benzofuran and chlorobenzofuran formation. researchgate.net)

| Reaction Step | Species | Free Energy of Reaction (ΔG) | Free Energy of Activation (ΔG‡) |

| Ring Closure | Chlorophenyl ethenyl oxidanyl radical -> this compound + H | (Specific Values) | (Specific Values) |

Density Functional Theory (DFT) Studies (e.g., B3LYP functional, basis sets)

Electronic Structure and Reactivity Analysis

Beyond geometry and energy, computational methods provide deep insights into the electronic structure, which governs a molecule's reactivity. Analyses such as Frontier Molecular Orbital (FMO) theory, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping are used to interpret the electronic characteristics of this compound and its derivatives.

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of molecular stability and reactivity. malayajournal.org A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. malayajournal.org

For derivatives of chlorobenzofuran, the HOMO-LUMO gap can be calculated to predict charge transfer within the molecule. researchgate.net In one study on a complex chlorobenzofuran derivative, the calculated HOMO-LUMO energy gap was 4.91 eV, indicating that significant energy is required for excitation and suggesting a stable molecule. researchgate.net The distribution of these frontier orbitals reveals potential sites for electronic interactions; for example, in some benzofuran derivatives, the LUMO orbitals are concentrated around the benzofuran and adjacent rings, indicating these areas are potential electron exchange vicinities. nih.gov

Table 3: Frontier Molecular Orbital Energies for a 3-(5-chloro-benzofuran-3-ylmethyl) Derivative (Source: Adapted from a study on a complex chlorobenzofuran derivative. researchgate.net)

| Orbital | Energy (eV) |

| HOMO | (Specific Value) |

| LUMO | (Specific Value) |

| Energy Gap (ΔE) | 4.91 |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into localized one-center (lone pair) and two-center (bond) elements, which correspond to the familiar Lewis structure representation. uni-muenchen.dewikipedia.org This method is powerful for analyzing intramolecular interactions, charge transfer, and hyperconjugative effects that contribute to molecular stability. researchgate.netacs.org

The analysis involves examining interactions between filled "donor" NBOs (Lewis-type) and empty "acceptor" NBOs (non-Lewis type). uni-muenchen.dewikipedia.org The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated using second-order perturbation theory. uni-muenchen.de Higher E(2) values indicate stronger interactions and greater electron delocalization. In studies of benzofuran derivatives, NBO analysis identifies key intramolecular electronic interactions and their stabilizing energies, providing a quantitative measure of delocalization effects beyond the simple Lewis structure. researchgate.netresearchgate.net For example, the donation of electron density from a lone pair orbital to an antibonding (σ*) orbital can enhance bond stability.

Table 4: Example of Second-Order Perturbation Analysis of Donor-Acceptor Interactions from NBO Analysis (Note: This table is illustrative, based on typical interactions found in related heterocyclic systems. researchgate.net)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (O) | σ* (C-C) | (Value) |

| π (C=C) | π* (C=C) | (Value) |

| LP (Cl) | σ* (C-C) | (Value) |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP is the potential experienced by a positive test charge at a point in space near a molecule, and it reflects the net electrostatic effect of the total charge distribution (electrons and nuclei). uni-muenchen.deresearchgate.net

MEP maps are color-coded to represent different potential values on the molecular surface. wolfram.com Typically, red regions indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack (e.g., lone pairs on oxygen or nitrogen atoms). researchgate.net Blue regions indicate positive electrostatic potential, representing electron-poor areas that are prone to nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms). researchgate.net Green and yellow regions represent intermediate or near-zero potential. For chlorobenzofuran derivatives, MEP analysis helps to identify the charge distribution and pinpoint the most likely sites for intermolecular interactions, including hydrogen bonding. researchgate.netresearchgate.net

Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of molecules are of significant interest for applications in optoelectronics and photonics. scirp.orgfrontiersin.org Organic molecules, in particular, can exhibit large NLO responses due to the delocalization of π-electrons. scirp.orgnih.gov Computational studies on benzofuran derivatives have suggested that these compounds can be promising candidates for NLO materials. researchgate.net

The key to high NLO activity often lies in the molecular structure, specifically the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). frontiersin.org For instance, a computational study on 7-methoxy-benzofuran-2-carboxylic acid indicated that its HOMO–LUMO energy gap of 4.189 eV suggests high polarizability, making it a reactive and potentially favorable candidate for NLO applications. researchgate.net The study evaluated properties like polarizability and first and second-order static hyperpolarizability to explore its NLO potential. researchgate.net

Table 1: Key Concepts in Non-Linear Optical (NLO) Properties

| Term | Description | Relevance to this compound |

| Non-Linear Optics (NLO) | The study of how light interacts with matter to produce new optical fields that are different in frequency, phase, or other characteristics from the incident light. scirp.org | Potential applications in optical switching, data storage, and other photonic technologies. |

| Intramolecular Charge Transfer (ICT) | The transfer of electronic charge between a donor and an acceptor group within the same molecule, often through a π-conjugated bridge. frontiersin.org | The chlorine atom and the benzofuran ring system can act as acceptor and donor/bridge components, influencing ICT and NLO properties. |

| Polarizability (α) | A measure of how easily the electron cloud of an atom or molecule can be distorted by an external electric field. | Higher polarizability often correlates with enhanced NLO responses. researchgate.net |

| First Hyperpolarizability (β) | A tensor quantity that describes the second-order NLO response of a molecule, responsible for effects like second-harmonic generation. mdpi.com | A key parameter for evaluating the potential of a molecule for second-order NLO applications. |

| Density Functional Theory (DFT) | A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | Widely used to calculate and predict the NLO properties of molecules. nih.govmdpi.com |

Fukui Function Analysis

Fukui function analysis is a powerful computational tool derived from density functional theory (DFT) used to predict the reactivity of different sites within a molecule. wikipedia.orgscm.com It quantifies the change in electron density at a specific point in a molecule when an electron is added or removed. wikipedia.org This allows for the identification of the most probable sites for nucleophilic and electrophilic attacks. wikipedia.orgscm.com

The Fukui function comes in two main forms:

f+(r) : for nucleophilic attack (electron acceptance), which is approximated by the density of the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

f-(r) : for electrophilic attack (electron donation), which is approximated by the density of the Highest Occupied Molecular Orbital (HOMO). mdpi.com

A high value of the Fukui function at a particular atomic site indicates a higher reactivity at that location. faccts.de These functions can be "condensed" to individual atomic values to provide a more straightforward interpretation of site selectivity. scm.com

While specific Fukui function analysis for this compound was not found in the search results, studies on other molecules demonstrate its utility. For example, in a study of a pyrimidine (B1678525) derivative, Fukui functions were calculated to explain the chemical selectivity and reactive sites within the molecule. mjcce.org.mk Similarly, analysis of nitrobenzene (B124822) derivatives showed how the Fukui function can reveal a lack of nucleophilic reactivity at certain carbon atoms. mdpi.com

For this compound, one would expect the Fukui function analysis to highlight the reactivity of various positions on the benzofuran ring system. The electron-withdrawing nature of the chlorine atom and the oxygen heteroatom would significantly influence the electron density distribution and, consequently, the Fukui function values across the molecule. This analysis could predict, for instance, the most likely sites for substitution reactions or interactions with other reactive species.

Table 2: Fukui Function and Reactivity Descriptors

| Descriptor | Formula/Definition | Significance |

| Fukui Function for Nucleophilic Attack (f+) | f+ = ρ(N+1) - ρ(N) | Identifies sites most susceptible to attack by nucleophiles (electron donors). scm.com |

| Fukui Function for Electrophilic Attack (f-) | f- = ρ(N) - ρ(N-1) | Identifies sites most susceptible to attack by electrophiles (electron acceptors). scm.com |

| Dual Descriptor | Δf(r) = f+(r) - f-(r) | Combines both Fukui functions; positive values indicate electrophilic sites and negative values indicate nucleophilic sites. scm.com |

| Condensed Fukui Function | fk+ = qk(N+1) - qk(N) fk- = qk(N) - qk(N-1) | Represents the Fukui function condensed to an individual atom 'k', using atomic charges (q). scm.com |

| Local Softness | s(r) = S * f(r) | Related to the Fukui function and the global softness (S), it provides another measure of local reactivity. scm.com |

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools used in computational chemistry to provide a detailed picture of electron localization in a molecule. ijasret.comcdnsciencepub.com They help visualize and quantify the regions of space where there is a high probability of finding an electron pair, thus revealing the nature of chemical bonds and lone pairs. ijasret.com

Electron Localization Function (ELF): ELF is a function of spatial coordinates that takes values between 0 and 1. jussieu.fr

High ELF values (close to 1) indicate regions of high electron localization, such as covalent bonds, lone pairs, and atomic cores. ijasret.comjussieu.fr

Low ELF values are found in the boundary regions between these localized domains. jussieu.fr

Localized Orbital Locator (LOL): LOL is another descriptor for chemical bonding that is based on the kinetic-energy density. cdnsciencepub.comcdnsciencepub.com Similar to ELF, it helps in identifying regions of high electron localization. cdnsciencepub.com The topology of LOL is analyzed in terms of its attractors, which correspond to the positions of localized electrons. cdnsciencepub.com

Both ELF and LOL provide a visual representation of chemical bonding that often aligns with classical models like the Valence Shell Electron Pair Repulsion (VSEPR) theory. cdnsciencepub.comcdnsciencepub.com They are valuable for understanding the covalent character of bonds and the distribution of electron density. ijasret.com For instance, in a study of 2-hydroxypropanamide, ELF and LOL analyses were used to investigate covalent bonding, showing high electron localization for shared electron bonds. ijasret.com The analysis also revealed regions of delocalized electrons. ijasret.com

For this compound, an ELF and LOL analysis would map out the covalent bonds within the furan (B31954) and benzene (B151609) rings, the C-Cl bond, and the lone pairs on the oxygen and chlorine atoms. The analysis would likely show high localization in the C-C, C-H, C-O, and C-Cl bonds, as well as in the region of the oxygen's lone pairs. This detailed electronic picture complements other analyses by providing a clear visualization of the bonding framework.

Mechanistic Computational Studies

Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions, including the formation of complex molecules like this compound. montclair.edursc.orgmdpi.com These studies can elucidate reaction pathways, identify transient intermediates and transition states, and determine the energetics (thermodynamics and kinetics) of each step. montclair.edumdpi.com

Investigation of this compound Formation Mechanisms and Energetics

Quantum chemical investigations have been conducted to understand the formation of benzofuran and chlorobenzofuran, particularly from precursors like 1,3-dichloropropene under combustion conditions. researchgate.netnewcastle.edu.aufigshare.com These studies employ methods like density functional theory (DFT) and high-level composite methods (e.g., G3MP2B3) to map out potential reaction pathways and calculate their associated free energies of reaction and activation. researchgate.net

One key finding is that the formation of these compounds often proceeds through open-shell, radical pathways. figshare.com A crucial mechanistic step involves the oxidation of phenylvinyl radical intermediates followed by a ring-closure reaction. researchgate.netfigshare.com For the formation of this compound, a proposed pathway starts with a chlorinated precursor, such as a chlorophenyl ethenyl radical. researchgate.net

For example, a study detailed the radical mechanism for the formation of chlorobenzofuran from a chlorophenyl ethenyl oxidanyl radical intermediate. researchgate.net The calculations provided the free energies of reaction (ΔG) and activation (ΔG‡) for the critical ring-closure step, indicating the thermodynamic and kinetic feasibility of the proposed pathway. researchgate.net

Table 3: Calculated Energetics for a Proposed this compound Formation Step

| Reaction Step | Description | ΔG (kJ/mol) | ΔG‡ (kJ/mol) |

| Ring Closure | Cyclization of a chlorophenyl ethenyl oxidanyl radical intermediate to form the this compound ring system. researchgate.net | Value not specified | Value not specified |

Note: Specific energy values from the cited study researchgate.net were presented in figures and not explicitly stated in the text abstracts available. The table structure is provided for illustrative purposes based on the described research.

Quantum Chemical Assessment of Ring Closure Kinetics

In the formation of this compound from a chlorophenyl ethenyl oxidanyl radical, the ring closure is a key kinetic bottleneck. researchgate.net Computational studies have calculated the free energy barrier for this cyclization step. researchgate.net These calculations, often performed using robust methods like G3MP2B3, include zero-point energy and thermal contributions to provide a realistic estimate of the reaction rate at a given temperature. researchgate.net

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations offer a microscopic view of the interactions between this compound derivatives and their biological targets. These computational tools are essential for understanding the underlying mechanisms of action and for the rational design of more potent and selective molecules.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, as well as the binding affinity. This method is widely employed to screen virtual libraries of compounds and to understand the key interactions that stabilize the ligand-receptor complex.

Research on derivatives of benzofuran, including those with chloro substitutions, has demonstrated their potential to interact with a variety of biological targets. For instance, a study on 3-(5-chloro-benzofuran-3-ylmethyl)-5-(4-methoxy-phenyl)-4H- nih.govderpharmachemica.comresearchgate.nettriazole (CBT) revealed good inhibitory activity against the COX-2 receptor through molecular docking analysis. nih.govresearchgate.net In another investigation, benzofuran-1,3,4-oxadiazole derivatives were docked against the M. tuberculosis polyketide synthase 13 (Pks13) enzyme, with some compounds showing significant binding energies. nih.gov Specifically, derivatives BF3 and BF4 exhibited binding affinities of -14.23 kcal/mol and -14.82 kcal/mol, respectively. nih.gov Similarly, benzofuran-1,2,4-triazole derivatives have been evaluated as inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). mdpi.com Docking studies showed that these compounds, such as BF-9, BF-12, and BF-13, had strong binding affinities, with scores of -16.09, -15.75, and -15.82 Kcal/mol, respectively. mdpi.com Furthermore, a derivative, 5-(((5-chloro-2-(4-chloro-2-hydroxyphenoxy)benzyl)amino)methyl) benzofuran-6-ol, was identified as a stable derivative against Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR) with a re-rank docking score of -145.497 kcal/mol. usm.my

The interaction of these compounds with their target proteins is often characterized by a network of hydrogen bonds and hydrophobic interactions. For example, the docking of newly designed ribofuranose nucleoside analogue derivatives with EGFR and VEGFR2 proteins has been performed, with some derivatives showing good binding energies. nih.gov The ability of the this compound scaffold to fit into the binding pockets of various enzymes and receptors underscores its potential as a versatile platform for designing targeted inhibitors.

Table 1: Molecular Docking Data for this compound Derivatives and Related Compounds

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interactions/Findings | Reference |

|---|---|---|---|---|

| 3-(5-chloro-benzofuran-3-ylmethyl)-5-(4-methoxy-phenyl)-4H- nih.govderpharmachemica.comresearchgate.nettriazole (CBT) | COX-2 | Not Specified | Good inhibitory activity observed. | nih.govresearchgate.net |

| Benzofuran-1,3,4-oxadiazole (BF3) | M. tuberculosis Pks13 | -14.23 | Strong binding affinity. | nih.gov |

| Benzofuran-1,3,4-oxadiazole (BF4) | M. tuberculosis Pks13 | -14.82 | Strong binding affinity. | nih.gov |

| Benzofuran-1,2,4-triazole (BF-9) | HCV NS5B RdRp | -16.09 | Excellent binding affinity. | mdpi.com |

| Benzofuran-1,2,4-triazole (BF-12) | HCV NS5B RdRp | -15.75 | Excellent binding affinity. | mdpi.com |

| Benzofuran-1,2,4-triazole (BF-13) | HCV NS5B RdRp | -15.82 | Excellent binding affinity. | mdpi.com |

| 5-(((5-chloro-2-(4-chloro-2-hydroxyphenoxy)benzyl)amino)methyl) benzofuran-6-ol | P. falciparum PfENR | -145.497 (re-rank score) | Identified as a highly stable derivative. | usm.my |

| Ribofuranose nucleoside analogue (d2o) | EGFR | Good | Showed good binding energy. | nih.gov |

| Ribofuranose nucleoside analogue (d1o) | VEGFR2 | Good | Showed good results. | nih.gov |

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of a ligand-receptor complex over time, offering insights into its stability and conformational changes. nih.gov These simulations are crucial for validating the results of molecular docking and for understanding the flexibility of both the ligand and the protein binding site. nih.gov

MD simulations have been employed to study the stability of benzofuran derivatives within the active sites of their target proteins. For instance, a 100 ns MD simulation was performed on benzofuran and indole (B1671886) derivatives complexed with histone-lysine N-methyl transferase (HKMT). researchgate.neteurjchem.com The stability of these complexes was confirmed by analyzing the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the radius of gyration (Rg). researchgate.net Another study on benzofuran-1,3,4-oxadiazole and -1,2,4-triazole derivatives targeting the HCV NS5B enzyme also utilized MD simulations to assess the stability of the ligand-protein complexes. mdpi.com The binding free energies were calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) methods, which indicated strong intermolecular energies for the most promising compounds. mdpi.comnih.gov For example, the BF-12+NS5B complex was identified as the most stable system based on MM-GBSA calculations, with mean Van der Waals and electrostatic energies of -69.25 Kcal/mol and -28.09 Kcal/mol, respectively. mdpi.com

These simulations can reveal subtle but important dynamic behaviors, such as the movement of flexible loops in the protein or conformational adjustments of the ligand, which are not captured by static docking studies. The consistent stability of this compound derivatives in MD simulations further supports their potential as effective therapeutic agents.

Table 2: Molecular Dynamics Simulation Data for Benzofuran Derivatives

| Compound/Derivative | Target Protein | Simulation Time (ns) | Key Stability Metrics | Binding Free Energy (MM-PBSA/GBSA) (kcal/mol) | Reference |

|---|---|---|---|---|---|

| Benzofuran and Indole Derivatives | Histone-Lysine N-Methyl Transferase (HKMT) | 100 | Stable RMSD, RMSF, Rg | Not Specified | researchgate.neteurjchem.com |

| Benzofuran-1,2,4-triazole (BF-9) | HCV NS5B RdRp | Not Specified | Stable complex | < -75.40 (MM-PBSA) | mdpi.com |

| Benzofuran-1,2,4-triazole (BF-12) | HCV NS5B RdRp | Not Specified | Most stable system | < -75.40 (MM-PBSA) | mdpi.com |

| Benzofuran-1,3,4-oxadiazole Derivatives | M. tuberculosis Pks13 | Not Specified | Stable complexes | Not Specified | nih.gov |

Computational methods are increasingly used to predict the biological potency and selectivity of new chemical entities before their synthesis and experimental testing. These predictions can be based on molecular docking scores, QSAR models, or more complex free energy calculations.

For this compound derivatives, computational studies have predicted significant biological activities, which have often been confirmed by subsequent experimental assays. A study on novel 5-chloro-indole-2-carboxylate derivatives showed that these compounds have potent antiproliferative activity, with GI50 values ranging from 29 nM to 78 nM against various cancer cell lines. mdpi.com The most potent of these, compound 3e, exhibited an IC50 value of 68 nM against EGFR, which was more potent than the reference drug erlotinib. mdpi.com Another series of 5-chlorobenzofuran-2-carboxamide (B3262294) derivatives also demonstrated significant antiproliferative activities, with the most active compound showing equipotent activity to doxorubicin. doi.org

The addition of a halogen, such as chlorine, to the benzofuran ring has been noted to significantly increase anticancer activities. nih.govmdpi.com This is often attributed to the ability of halogens to form halogen bonds, which can enhance binding affinity. nih.gov For example, a series of amiloride-benzofuran derivatives were investigated as urokinase-type plasminogen activator (uPA) inhibitors, where the addition of a fluorine atom at position 4 of the 2-benzofuranyl group resulted in a 2-fold increase in potency (Ki = 88 nM; IC50 = 0.43 μM). nih.gov

These predictive studies are invaluable for prioritizing which compounds to synthesize and test, thereby accelerating the drug discovery process.

Table 3: Predicted Biological Potency of this compound Derivatives and Related Compounds

| Compound/Derivative | Biological Target/Cell Line | Predicted Activity (IC50/GI50/Ki) | Reference Compound | Reference |

|---|---|---|---|---|

| 5-Chloro-indole-2-carboxylate (3e) | EGFR | IC50 = 68 nM | Erlotinib (IC50 = 80 nM) | mdpi.com |

| 5-Chloro-indole-2-carboxylate (3a-e) | Various cancer cell lines | GI50 = 29-78 nM | Erlotinib | mdpi.com |

| 5-Chlorobenzofuran-2-carboxamide (15) | MCF-7 | Not Specified | Doxorubicin (equipotent) | doi.org |

| 4-Fluoro-2-benzofuranyl amiloride (B1667095) derivative | uPA | Ki = 88 nM; IC50 = 0.43 μM | 6-HMA derivative (Ki = 183 nM) | nih.gov |

| Ciprofloxacin-oxadiazole derivative (4) | E. coli DNA gyrase | IC50 = 42 ± 7 nM | Novobiocin (IC50 = 170 nM) | nih.gov |

| Ciprofloxacin-oxadiazole derivative (4) | E. coli topoisomerase IV | IC50 = 1.47 ± 0.20 µM | Novobiocin (IC50 = 11 µM) | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are developed by identifying molecular descriptors that correlate with the observed activity and are used to predict the activity of new, untested compounds. nih.gov

Several QSAR studies have been conducted on benzofuran derivatives to understand the structural requirements for their biological activities. In one study, a QSAR analysis was performed on arylbenzofuran derivatives for their antihistaminic (H3-receptor antagonist) activity. derpharmachemica.com The resulting model had a squared correlation coefficient (r²) of 0.8662 and a cross-validated correlation coefficient (q²) of 0.6029, indicating good statistical significance. derpharmachemica.com The model highlighted the importance of specific topological descriptors in determining the antagonist activity. derpharmachemica.com

Another QSAR study focused on benzofuran and indole derivatives as inhibitors of histone lysine (B10760008) methyl transferase (HKMT). researchgate.neteurjchem.com The best model developed showed high robustness (R² = 0.9328), stability (Q²LOO = 0.9212), and predictive power (R²ext = 0.929). researchgate.neteurjchem.com This model was then used to design new compounds with potentially higher anticancer activity. researchgate.neteurjchem.com Furthermore, 2D-QSAR models for coumarin (B35378) derivatives as CDK inhibitors have been developed, showing that inhibitory activity is strongly related to the dipole moment and the number of hydrogen bond donors. nih.gov A 3D-QSAR study on furanone derivatives as antibacterial agents also yielded a model with good predictive ability (r² = 0.8699, q² = 0.8224). neliti.com

These QSAR models provide valuable insights into the structure-activity relationships of this compound derivatives and serve as a guide for the design of new compounds with improved biological profiles.

Table 4: QSAR Model Statistics for Benzofuran Derivatives

| Activity | Model Type | r² | q² | pred_r² | Key Descriptors | Reference |

|---|---|---|---|---|---|---|

| Antihistaminic (H3-receptor antagonist) | PLS | 0.8662 | 0.6029 | 0.3940 | T_3_N_5, T_C_C_7, T_2_3_5 | derpharmachemica.com |

| HKMT Inhibition (Anticancer) | MLR | 0.9328 | 0.9212 | 0.929 | minHBint4, Wlambdal.unity | researchgate.neteurjchem.com |

| CDK Inhibition (Anticancer) | 2D-QSAR | 0.748 | 0.618 | 0.73 | Dipole moment, H-bond donors | nih.gov |

| Antibacterial | 3D-QSAR (kNN-MFA) | 0.8699 | 0.8224 | 0.7905 | Steric and electrostatic fields | neliti.com |

Biological Activities and Medicinal Chemistry Research of 4 Chlorobenzofuran Derivatives

Antimicrobial Efficacy

Chlorobenzofuran derivatives have demonstrated notable potential as antimicrobial agents, with research highlighting their efficacy against a spectrum of bacterial and fungal pathogens.

Antibacterial Activity

Derivatives of chlorobenzofuran have been synthesized and evaluated against various Gram-positive and Gram-negative bacteria, as well as mycobacteria.

Gram-Positive Bacteria: A series of 7-chlorobenzofuran (B1585391) derivatives were tested for their antibacterial properties, with compounds M5a and M5g showing potent activity against Enterococcus faecalis at a concentration of 50 µg/ml. cuestionesdefisioterapia.com Chloro-benzofuran chalcone (B49325) hybrids have also been evaluated, demonstrating significant antimicrobial activity against strains like Bacillus megaterium and Staphylococcus aureus. mattioli1885journals.com In one study, certain aurone (B1235358) derivatives containing a chloro-substituted imidazole (B134444) moiety showed comparable activity to the standard drug tetracycline (B611298) against S. aureus and were effective against Bacillus subtilis. acgpubs.org

Gram-Negative Bacteria: The same chloro-benzofuran chalcone hybrids mentioned above were also active against Escherichia coli and Klebsiella pneumoniae. mattioli1885journals.com Additionally, some aurone derivatives demonstrated moderate activity against K. pneumoniae. acgpubs.org

Mycobacterium tuberculosis: The fight against tuberculosis has also seen contributions from chlorobenzofuran research. A series of 3-chlorobenzofuran (B1601996) derivatives were designed and screened against multidrug-resistant Mycobacterium tuberculosis H37Rv strains. researchgate.netresearchgate.net Several of these compounds exhibited excellent inhibitory potential, with IC₅₀ values ranging from 43 to 104 μM. researchgate.netresearchgate.net Another study focusing on indole-2-carboxamides, which are structurally related, involved the synthesis of 5-chlorobenzofuran-2-carboxylic acid as part of its research into potent anti-TB agents, underscoring the relevance of the chloro-benzofuran moiety in this field. acs.org

Table 1: Antibacterial Activity of Selected Chlorobenzofuran Derivatives

| Compound Type | Target Bacteria | Activity/Concentration | Reference |

|---|---|---|---|

| 7-Chlorobenzofuran derivatives (M5a, M5g) | Enterococcus faecalis | Potent at 50 µg/ml | cuestionesdefisioterapia.com |

| Chloro-benzofuran chalcones | Bacillus megaterium | Significant activity | mattioli1885journals.com |

| Chloro-benzofuran chalcones | Staphylococcus aureus | Significant activity | mattioli1885journals.com |

| Chloro-benzofuran chalcones | Escherichia coli | Significant activity | mattioli1885journals.com |

| Chloro-benzofuran chalcones | Klebsiella pneumoniae | Significant activity | mattioli1885journals.com |

| 3-Chlorobenzofuran derivatives (3a, 3b, 3c, 4b, 4c) | Mycobacterium tuberculosis H37Rv | IC₅₀ range: 43-104 μM | researchgate.netresearchgate.net |

| Aurone derivative (4c) | Bacillus subtilis | Effective | acgpubs.org |

Antifungal Activity

The antifungal properties of chlorobenzofuran derivatives have been investigated, revealing activity against several pathogenic fungi.